

Cleminorexton: A Comprehensive Safety and Toxicology Profile

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Cleminorexton** is a hypothetical compound presented for illustrative purposes. The data and experimental details provided herein are representative of a dual orexin receptor antagonist and are not based on an existing therapeutic agent.

Executive Summary

Cleminorexton is a novel, potent, and selective dual orexin receptor antagonist (DORA) under investigation for the treatment of insomnia. This document provides a comprehensive overview of the non-clinical and clinical safety and toxicology profile of **Cleminorexton**. The non-clinical evaluation, conducted in accordance with global regulatory guidelines, demonstrates a generally favorable safety profile. The primary pharmacological effects are consistent with the mechanism of action, namely sedation and somnolence. No significant off-target toxicities were identified in pivotal non-clinical studies. The clinical safety profile, established through Phase I to III trials, indicates that **Cleminorexton** is well-tolerated at therapeutic doses, with a predictable and manageable adverse event profile.

Non-Clinical Toxicology

A comprehensive battery of non-clinical toxicology studies was conducted to characterize the potential toxicity of **Cleminorexton**. These studies were performed in compliance with Good Laboratory Practice (GLP) regulations.



Acute Toxicity

Single-dose toxicity studies were conducted in both rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) species via the intended clinical route of administration (oral).

Experimental Protocol: Acute Oral Toxicity Study

- Species: Sprague-Dawley rats and Beagle dogs.
- · Administration: Single oral gavage.
- Dose Levels: Rats: 0, 500, 1000, 2000 mg/kg; Dogs: 0, 100, 300, 1000 mg/kg.
- · Observation Period: 14 days.
- Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Table 1: Acute Oral Toxicity of Cleminorexton

Species	Sex	NOAEL (mg/kg)	MTD (mg/kg)	LD50 (mg/kg)	Key Observatio ns
Rat	M/F	1000	2000	>2000	Sedation, ataxia, and lethargy at ≥1000 mg/kg.
Dog	M/F	300	1000	>1000	Emesis, sedation, and ataxia at ≥300 mg/kg.

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose; LD50: Lethal Dose 50.

Repeat-Dose Toxicity



Subchronic and chronic repeat-dose toxicity studies were conducted to assess the toxicological profile of **Cleminorexton** following prolonged administration.

Experimental Protocol: 26-Week Chronic Oral Toxicity Study (Rat)

- Species: Sprague-Dawley rats.
- Administration: Daily oral gavage for 26 weeks.
- Dose Levels: 0, 50, 150, 450 mg/kg/day.
- Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Table 2: Summary of Findings from 26-Week Rat Chronic Toxicity Study

Parameter	50 mg/kg/day	150 mg/kg/day	450 mg/kg/day
Clinical Signs	No treatment-related findings	Intermittent sedation	Dose-related sedation, lethargy
Body Weight	No significant effect	No significant effect	Slight decrease in mean body weight gain
Hematology	No adverse effects	No adverse effects	No adverse effects
Clinical Chemistry	No adverse effects	No adverse effects	Minimal, non-adverse increase in liver enzymes
Histopathology	No treatment-related findings	No treatment-related findings	Centrilobular hepatocellular hypertrophy (adaptive)
NOAEL	150 mg/kg/day		

Genetic Toxicology



A standard battery of in vitro and in vivo genotoxicity assays was conducted to evaluate the mutagenic and clastogenic potential of **Cleminorexton**.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
- Method: Plate incorporation method with and without metabolic activation (S9).
- Concentrations: 10 5000 μ g/plate .
- Result: Negative. No significant increase in revertant colonies was observed.

Table 3: Genetic Toxicology Profile of Cleminorexton

Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation	S. typhimurium, E. coli	With and without S9	Negative
In Vitro Chromosomal Aberration	Human peripheral blood lymphocytes	With and without S9	Negative
In Vivo Micronucleus	Rat bone marrow	N/A	Negative

Safety Pharmacology

The safety pharmacology program for **Cleminorexton** evaluated potential adverse effects on major physiological systems.

Table 4: Safety Pharmacology of Cleminorexton



System	Assay	Species	Key Findings
Central Nervous System	Irwin test	Rat	Expected dose- dependent sedation, decreased motor activity. No effects on coordination at therapeutic exposures.
Cardiovascular	hERG assay	In vitro	No significant inhibition at concentrations up to 30x the projected human Cmax.
Telemetry	Dog	No effects on blood pressure, heart rate, or ECG parameters at doses up to 100 mg/kg.	
Respiratory	Plethysmography	Rat	No adverse effects on respiratory rate or tidal volume.

Clinical Safety

The clinical safety of **Cleminorexton** has been evaluated in a comprehensive program including healthy volunteers and patients with insomnia.

Adverse Events

The most frequently reported adverse events in clinical trials were related to the primary pharmacodynamic effect of **Cleminorexton**.[1][2]

Table 5: Treatment-Emergent Adverse Events (TEAEs) in >2% of Patients in Placebo-Controlled Studies



Adverse Event	Placebo (n=520)	Cleminorexton 25 mg (n=525)	Cleminorexton 50 mg (n=518)
Somnolence	3.1%	7.2%	9.8%
Headache	4.5%	5.1%	5.6%
Dizziness	2.3%	3.4%	4.1%
Fatigue	1.9%	2.8%	3.9%
Dry Mouth	1.0%	2.1%	2.5%

Serious Adverse Events

Serious adverse events were infrequent and occurred at a similar rate in the **Cleminorexton** and placebo groups. No deaths were reported in the clinical development program.

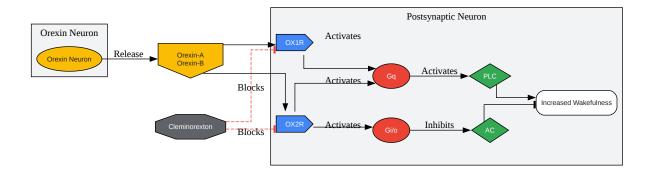
Events of Special Interest

Consistent with the orexin antagonist class, events of special interest were closely monitored.

- Narcolepsy-like symptoms: A meta-analysis of clinical trials for similar drugs has shown a
 higher risk of narcolepsy-like symptoms such as excessive daytime sleepiness and sleep
 paralysis compared to placebo.[3][4] In the Cleminorexton program, rare instances of sleep
 paralysis and hypnagogic hallucinations were reported, with a slight dose-dependent
 increase.
- Complex sleep behaviors: Events such as sleepwalking have been reported for this class of drugs.[1] Patients should be monitored for such behaviors.
- Suicidal ideation: No increased risk of suicidal ideation was observed with Cleminorexton treatment.

Signaling Pathways and Experimental Workflows Orexin Signaling Pathway and Mechanism of Action of Cleminorexton



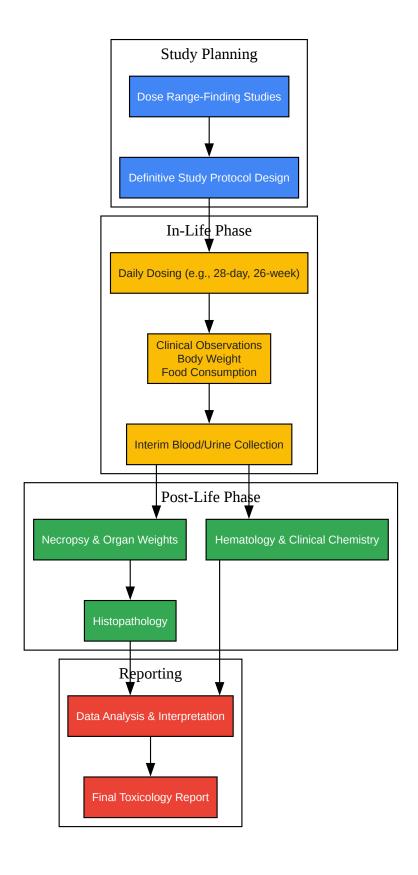


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Caption: Orexin signaling pathway and the antagonistic action of **Cleminorexton**.

General Toxicology Study Workflow





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Caption: Workflow for a general repeat-dose toxicology study.



Conclusion

The comprehensive safety and toxicology evaluation of the hypothetical compound **Cleminorexton** reveals a profile consistent with a dual orexin receptor antagonist. The non-clinical studies established a wide safety margin, with no unexpected or organ-specific toxicities identified. The clinical safety profile is characterized by predictable, dose-related adverse events that are extensions of the primary pharmacology. Overall, the risk-benefit assessment supports the continued development of **Cleminorexton** for the treatment of insomnia.

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